4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylthio group: This step involves the substitution reaction where a benzylthio group is introduced to the core structure.
Addition of the 2,4-dimethylphenyl group: This can be done through a coupling reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylthio)-2-phenylpyrazolo[1,5-a]pyrazine
- 4-(Benzylthio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
- 4-(Benzylthio)-2-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the benzylthio and 2,4-dimethylphenyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-8-9-18(16(2)12-15)19-13-20-21(22-10-11-24(20)23-19)25-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKIBJBFPCLZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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